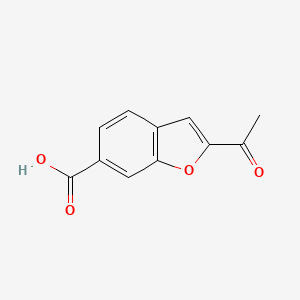

2-Acetyl-1-benzofuran-6-carboxylic acid

Description

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-acetyl-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C11H8O4/c1-6(12)9-4-7-2-3-8(11(13)14)5-10(7)15-9/h2-5H,1H3,(H,13,14) |

InChI Key |

PQXDKLNPHKARDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(a) 2-Methyl-1,3-benzoxazole-6-carboxylic Acid (CAS 13452-14-7)

- Core Structure : Replaces the benzofuran oxygen atom with a nitrogen, forming a benzoxazole ring.

- Substituents : A methyl group at position 2 and a carboxylic acid at position 5.

- Key Differences :

- The benzoxazole ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity and hydrogen-bonding capacity compared to benzofuran).

- The methyl group (vs. acetyl in the target compound) reduces steric bulk but may decrease electrophilicity.

- Applications : Benzoxazole derivatives are often intermediates in drug synthesis, particularly for antiviral or anticancer agents .

(b) Complex Benzofuran Derivatives ()

- Example : 6-[(2-{4-[6-carboxy-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,3,5-trihydroxyphenyl}-7-(3-methylbut-2-en-1-yl)-1-benzofuran-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

- The additional hydroxyl and sugar-like oxane moiety may improve solubility but reduce metabolic stability.

- Applications : Such polyfunctional derivatives are often investigated in natural product-inspired drug discovery .

Q & A

Q. Key Factors :

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 204.18 (C₁₁H₈O₄) .

- FT-IR : Strong absorption at 1680–1720 cm⁻¹ (C=O stretch for acetyl and carboxylic acid) .

How can researchers optimize solubility and purification of this compound for biological assays?

Q. Basic

- Solubility :

- Purification :

Q. Advanced

- Contradictory ¹H NMR Peaks :

- Unexpected MS Fragments :

How can reaction yields be improved in large-scale synthesis?

Q. Advanced

- Catalyst Optimization : Replace AlCl₃ with recyclable ionic liquids in acylation to reduce waste .

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, improving carboxylation efficiency (yield increase from 50% to 70%) .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What experimental designs are suitable for studying this compound’s enzyme inhibition potential?

Q. Advanced

- Target Selection : Prioritize enzymes with benzofuran-binding pockets (e.g., COX-2, cytochrome P450) based on structural analogs .

- Assay Setup :

- Kinetic Analysis : Measure IC₅₀ via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes .

- Control Experiments : Compare with acetyl-free analogs to isolate the acetyl group’s role in inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.